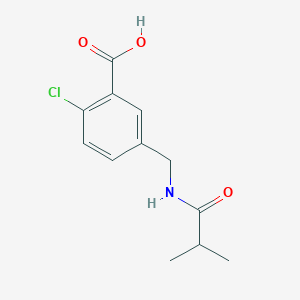

2-Chloro-5-(isobutyramidomethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-(isobutyramidomethyl)benzoic acid is an organic compound with the molecular formula C12H14ClNO3. It is a derivative of benzoic acid, featuring a chlorine atom and an isobutyramidomethyl group attached to the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(isobutyramidomethyl)benzoic acid typically involves the reaction of methyl 2-chloro-5-(isobutyramidomethyl)benzoate with sodium hydroxide in a mixture of tetrahydrofuran, methanol, and water. The reaction is carried out at room temperature for a few hours, followed by neutralization with hydrochloric acid to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-(isobutyramidomethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Amidation: The isobutyramidomethyl group can participate in amidation reactions to form amides.

Common Reagents and Conditions

Sodium Hydroxide: Used in hydrolysis reactions.

Hydrochloric Acid: Used for neutralization and precipitation of the product.

Tetrahydrofuran and Methanol: Common solvents used in the synthesis.

Major Products Formed

This compound: The primary product formed from the hydrolysis of the ester precursor.

Various Amides: Formed through amidation reactions.

Applications De Recherche Scientifique

2-Chloro-5-(isobutyramidomethyl)benzoic acid is utilized in several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceutical Research: Used in the development of new drug candidates and as an intermediate in the synthesis of pharmaceutical compounds.

Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Chloro-5-(isobutyramidomethyl)benzoic acid is primarily related to its chemical reactivity. The chlorine atom and the isobutyramidomethyl group influence its interactions with other molecules, facilitating various chemical transformations. The compound’s effects are mediated through its ability to undergo substitution, hydrolysis, and amidation reactions, which are crucial in its applications in organic synthesis and pharmaceutical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-iodobenzoic acid: Similar in structure but with an iodine atom instead of an isobutyramidomethyl group.

2-Chloro-5-bromobenzoic acid: Features a bromine atom instead of an isobutyramidomethyl group.

Uniqueness

2-Chloro-5-(isobutyramidomethyl)benzoic acid is unique due to the presence of the isobutyramidomethyl group, which imparts distinct chemical properties and reactivity compared to other halogenated benzoic acids. This uniqueness makes it valuable in specific synthetic applications and pharmaceutical research .

Activité Biologique

2-Chloro-5-(isobutyramidomethyl)benzoic acid is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and agrochemistry. Its unique structure, featuring a chloro substituent and an isobutyramidomethyl group, suggests various interactions with biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN1O2, with a molecular weight of approximately 239.70 g/mol. The presence of the chlorine atom and the isobutyramidomethyl group is believed to enhance its biological activity and stability.

Analgesic Properties

Recent studies have highlighted the analgesic potential of compounds similar to this compound. For instance, derivatives of benzoic acid have been shown to exert significant analgesic effects through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain pathways. In in vivo models, compounds exhibiting structural similarities demonstrated effective pain relief in writhing tests induced by acetic acid, suggesting that this compound may possess comparable analgesic properties .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. In a study involving animal models, it was observed that related benzoic acid derivatives could reduce edema formation induced by carrageenan, indicating their potential as anti-inflammatory agents . The mechanism appears to involve the modulation of inflammatory mediators and pathways.

Herbicidal Activity

The compound's structural characteristics suggest potential applications in agrochemicals. Similar compounds have been shown to inhibit protoporphyrinogen IX oxidase, an enzyme crucial for chlorophyll synthesis in plants. This inhibition leads to the accumulation of toxic porphyrins, effectively killing weeds and making these compounds valuable in herbicide formulations.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate that the compound may exhibit favorable pharmacokinetic properties similar to other benzoic acid derivatives:

| Parameter | Value |

|---|---|

| Maximum concentration (C_max) | 0.53 μg/mL |

| Time to reach C_max (t_max) | 16.91 min |

| Elimination rate (K_el) | 0.02 min⁻¹ |

| Half-life (t_1/2) | 41.72 min |

These parameters suggest that the compound may be rapidly absorbed and eliminated, which is advantageous for therapeutic applications .

Study on Analgesic Effects

In a controlled study involving BALB/C mice, the analgesic efficacy of this compound was evaluated using the acetic acid-induced writhing test. Mice treated with the compound at a dosage of 60 mg/kg demonstrated a significant reduction in pain responses compared to control groups . This finding supports its potential use as an analgesic agent.

Herbicide Efficacy

Another investigation focused on the herbicidal activity of structurally related compounds revealed effective inhibition of weed growth in agricultural settings. The study employed various concentrations of these compounds to assess their effectiveness against common weeds, highlighting their potential utility in crop management strategies.

Propriétés

IUPAC Name |

2-chloro-5-[(2-methylpropanoylamino)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-7(2)11(15)14-6-8-3-4-10(13)9(5-8)12(16)17/h3-5,7H,6H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDAXNLSGLFCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.